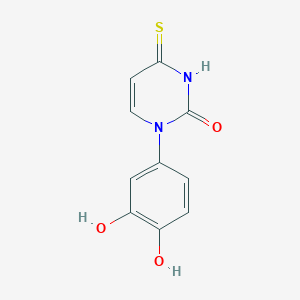
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrimidinone moieties
準備方法
The synthesis of 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
化学反応の分析
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, dihydro derivatives, and ethers.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its potential antioxidant properties, it is being explored for therapeutic applications in treating oxidative stress-related diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can be compared with similar compounds such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds contain the 3,4-dihydroxyphenyl group, but L-DOPA is an amino acid used in treating Parkinson’s disease.
1-(3,4-Dihydroxyphenyl)-2-thiourea: This compound shares the phenolic and thiourea moieties but lacks the pyrimidinone structure.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): While vanillin has a simpler structure, it also contains a phenolic group and is widely used in flavoring and fragrance industries.
特性
CAS番号 |
928203-64-9 |
|---|---|
分子式 |
C10H8N2O3S |
分子量 |
236.25 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3S/c13-7-2-1-6(5-8(7)14)12-4-3-9(16)11-10(12)15/h1-5,13-14H,(H,11,15,16) |
InChIキー |
UZCDZENYXKYFQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=CC(=S)NC2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



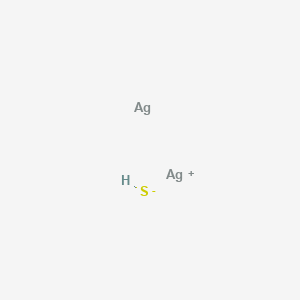
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
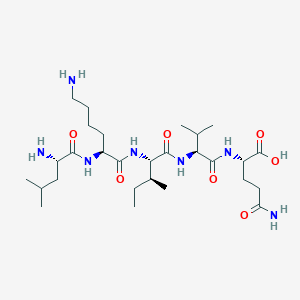
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
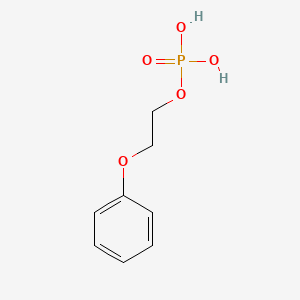
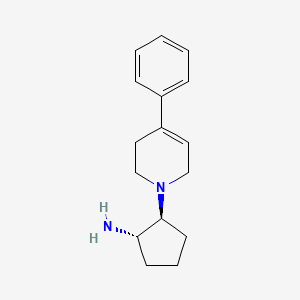
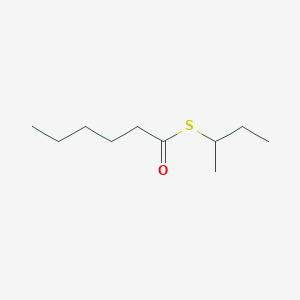
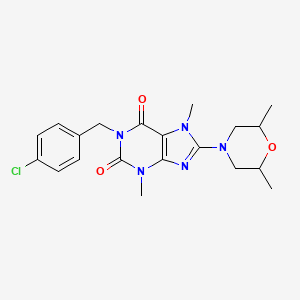
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
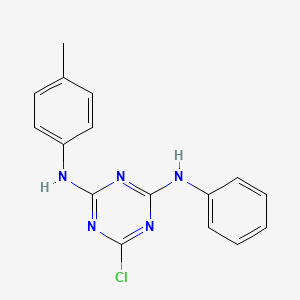
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)

